2-(Methylthio)-5-nitropyrimidine

説明

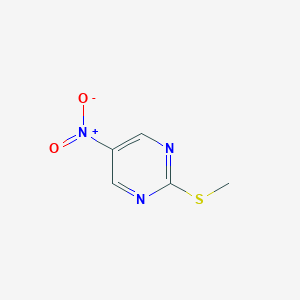

Structure

3D Structure

特性

IUPAC Name |

2-methylsulfanyl-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2S/c1-11-5-6-2-4(3-7-5)8(9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNBIRVIHOWZRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293180 | |

| Record name | 2-methylsulfanyl-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14001-70-8 | |

| Record name | 2-(Methylthio)-5-nitropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14001-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 87659 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014001708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14001-70-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methylsulfanyl-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylthio)-5-nitropyrimidine (CAS: 14001-70-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylthio)-5-nitropyrimidine is a heterocyclic compound belonging to the pyrimidine family, characterized by a methylthio group at the 2-position and a nitro group at the 5-position. While specific biological activities and mechanisms of action for this particular compound are not extensively documented in publicly available literature, its structural motifs are prevalent in a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the available information on 2-(Methylthio)-5-nitropyrimidine, including its physicochemical properties, synthesis, spectroscopic data, and potential applications in drug discovery and development based on the activities of structurally related compounds.

Chemical and Physical Properties

2-(Methylthio)-5-nitropyrimidine is a small molecule with the chemical formula C₅H₅N₃O₂S.[1] The presence of the pyrimidine ring, a key component of nucleobases, along with the electron-withdrawing nitro group and the methylthio substituent, suggests its potential as a versatile building block in medicinal chemistry.[2]

Table 1: Physicochemical Properties of 2-(Methylthio)-5-nitropyrimidine

| Property | Value | Source |

| CAS Number | 14001-70-8 | [1] |

| Molecular Formula | C₅H₅N₃O₂S | [1] |

| Molecular Weight | 171.18 g/mol | [1] |

| IUPAC Name | 2-methylsulfanyl-5-nitropyrimidine | [1] |

| SMILES | CSC1=NC=C(C=N1)--INVALID-LINK--[O-] | [1] |

| InChI | InChI=1S/C5H5N3O2S/c1-11-5-6-2-4(3-7-5)8(9)10/h2-3H,1H3 | [1] |

| InChIKey | APNBIRVIHOWZRZ-UHFFFAOYSA-N | [1] |

Synthesis

A general synthetic approach is outlined below, based on the synthesis of 2-Methylthio-5-nitro-pyridine.[3]

dot

Caption: Proposed synthesis of 2-(Methylthio)-5-nitropyrimidine.

Experimental Protocol (Hypothesized)

The following protocol is adapted from the synthesis of 2-Methylthio-5-nitro-pyridine and should be optimized for the synthesis of the target pyrimidine compound.[3]

Materials:

-

2-Mercapto-5-nitropyrimidine

-

Sodium hydroxide

-

Dimethyl sulfate (or another suitable methylating agent)

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve 2-mercapto-5-nitropyrimidine in an aqueous solution of sodium hydroxide with gentle heating.

-

To this solution, add a methylating agent such as dimethyl sulfate.

-

Stir the reaction mixture. A precipitate of 2-(Methylthio)-5-nitropyrimidine is expected to form.

-

Collect the precipitate by filtration.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified product.

A patent for the synthesis of the related compound 4,6-dichloro-2-methylthio-5-nitropyrimidine also describes a methylation step of a mercaptopyrimidine derivative using dimethyl sulfate in the presence of sodium hydroxide, further supporting the feasibility of this synthetic strategy.[4]

Spectroscopic Data

Detailed experimental spectra for 2-(Methylthio)-5-nitropyrimidine are not widely published. However, based on its structure, the following characteristic spectroscopic features can be anticipated. PubChem indicates the availability of 13C and 15N NMR spectra from commercial sources.[1]

Table 2: Predicted Spectroscopic Data for 2-(Methylthio)-5-nitropyrimidine

| Spectroscopy | Predicted Features |

| ¹H NMR | A singlet for the methyl protons (S-CH₃) is expected. Two singlets or doublets in the aromatic region for the pyrimidine ring protons. The exact chemical shifts would depend on the solvent used. |

| ¹³C NMR | A signal for the methyl carbon (S-CH₃). Signals for the carbon atoms of the pyrimidine ring, with the carbon bearing the nitro group expected at a downfield shift. |

| IR Spectroscopy | Characteristic absorption bands for the C-H stretching of the methyl group and aromatic ring, C=N and C=C stretching of the pyrimidine ring, and strong symmetric and asymmetric stretching vibrations for the nitro group (NO₂). |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 171.18. Fragmentation patterns would likely involve the loss of the methyl group (•CH₃), the methylthio group (•SCH₃), and the nitro group (•NO₂). |

Potential Biological Activity and Mechanism of Action

While no specific biological activity has been reported for 2-(Methylthio)-5-nitropyrimidine itself, the pyrimidine scaffold is a cornerstone in drug discovery, with derivatives exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[5] The nitro group and methylthio substituents can significantly influence the biological profile of the pyrimidine core.

Kinase Inhibition

Many pyrimidine derivatives are known to act as kinase inhibitors by competing with ATP for binding to the enzyme's active site. The pyrimidine ring can form key hydrogen bond interactions within the ATP-binding pocket of various kinases. Structurally related 5-(methylthio)pyrimidine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[6]

dot

Caption: Hypothesized mechanism of kinase inhibition.

Antimicrobial and Anticancer Potential

Nitroaromatic compounds, including nitropyrimidines, are known to exhibit antimicrobial and anticancer activities. Their mechanism of action often involves the enzymatic reduction of the nitro group within cells to form reactive radical species that can damage DNA and other macromolecules.[7] The presence of the nitro group on the pyrimidine ring of 2-(Methylthio)-5-nitropyrimidine suggests it could be investigated for such activities.

Applications in Drug Development

2-(Methylthio)-5-nitropyrimidine serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The methylthio group can be oxidized to a sulfoxide or sulfone, which can then act as a leaving group for nucleophilic substitution, allowing for the introduction of various functional groups. The nitro group can be reduced to an amine, which can then be further functionalized. These chemical handles make it a versatile scaffold for the generation of compound libraries for high-throughput screening.

dot

Caption: Workflow for drug development using 2-(Methylthio)-5-nitropyrimidine.

Safety and Handling

Conclusion

2-(Methylthio)-5-nitropyrimidine is a chemical entity with significant potential as a building block in medicinal chemistry. While direct evidence of its biological activity is currently limited, its structural features are present in numerous pharmacologically active compounds, particularly kinase inhibitors and antimicrobial/anticancer agents. Further research is warranted to explore the synthetic utility of this compound and to screen it for a range of biological activities to unlock its full therapeutic potential. The experimental protocols and data presented in this guide provide a foundation for researchers to build upon in their investigation of this promising molecule.

References

- 1. rsc.org [rsc.org]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. rsc.org [rsc.org]

- 4. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. benchchem.com [benchchem.com]

- 7. CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(Methylthio)-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and hypothesized biological activity of 2-(Methylthio)-5-nitropyrimidine (C₅H₅N₃O₂S). Drawing upon data from analogous compounds and established biochemical methodologies, this document outlines the potential of this molecule as a modulator of key cellular signaling pathways. Detailed experimental protocols for its synthesis and for assays to investigate its predicted kinase inhibitory activity are provided. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of novel pyrimidine derivatives.

Physicochemical Properties

While experimental data for 2-(Methylthio)-5-nitropyrimidine is not extensively available in public literature, its fundamental properties have been computed and are presented below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃O₂S | PubChem[1] |

| Molecular Weight | 171.18 g/mol | PubChem[1] |

| IUPAC Name | 2-methylsulfanyl-5-nitropyrimidine | PubChem[1] |

| CAS Number | 14001-70-8 | PubChem[1] |

| SMILES | CSC1=NC=C(C=N1)--INVALID-LINK--[O-] | PubChem[1] |

| Topological Polar Surface Area | 96.9 Ų | PubChem[1] |

| XLogP3-AA | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Synthesis of 2-(Methylthio)-5-nitropyrimidine

A plausible and efficient synthetic route to 2-(Methylthio)-5-nitropyrimidine involves the S-methylation of the corresponding thiol precursor, 2-mercapto-5-nitropyrimidine. This method is analogous to the synthesis of similar methylthio-substituted heterocycles.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 2-(Methylthio)-5-nitropyrimidine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the S-methylation of heterocyclic thiols.[3]

Materials:

-

2-Mercapto-5-nitropyrimidine

-

Methyl iodide (CH₃I)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask, dissolve 1.0 equivalent of 2-mercapto-5-nitropyrimidine in an aqueous solution of sodium hydroxide (1.1 equivalents). Gentle heating may be applied to facilitate dissolution.

-

Addition of Methylating Agent: To the stirred solution, add 1.1 equivalents of methyl iodide dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: Upon completion of the reaction, a precipitate of 2-(Methylthio)-5-nitropyrimidine will form. Cool the mixture in an ice bath to maximize precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold water to remove any remaining salts.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield the final product.

-

Drying: Dry the purified product under vacuum.

Hypothesized Biological Activity and Mechanism of Action

While direct experimental evidence for the biological activity of 2-(Methylthio)-5-nitropyrimidine is limited, the pyrimidine scaffold is a well-established pharmacophore in numerous kinase inhibitors.[4] Structurally related 2-(methylthio)pyrimidine and 5-nitropyrimidine derivatives have demonstrated inhibitory activity against several protein kinases, particularly those involved in cancer progression.

Based on this, it is hypothesized that 2-(Methylthio)-5-nitropyrimidine acts as a competitive inhibitor of ATP at the active site of protein kinases. The most probable targets include:

-

Epidermal Growth Factor Receptor (EGFR): A key driver of cell proliferation in many cancers.[5]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical regulator of angiogenesis, the formation of new blood vessels that supply tumors.

-

Aurora Kinases (e.g., Aurora A): Serine/threonine kinases essential for mitotic progression, often overexpressed in cancer cells.[6]

These kinases are integral components of the PI3K/Akt/mTOR signaling pathway , a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[7][8][9][10][11][12]

Hypothesized Signaling Pathway Inhibition

Caption: Hypothesized inhibition of key kinases in the PI3K/Akt/mTOR pathway.

Experimental Protocols for Kinase Inhibition Assays

To validate the hypothesized biological activity of 2-(Methylthio)-5-nitropyrimidine, in vitro kinase inhibition assays are essential. The following are detailed protocols for assessing its inhibitory potential against EGFR, VEGFR-2, and Aurora A kinases. These protocols are based on a luminescence-based assay that measures the amount of ADP produced during the kinase reaction (e.g., ADP-Glo™ Kinase Assay).

General Workflow for Kinase Inhibition Assay

Caption: General experimental workflow for a luminescence-based kinase inhibition assay.

EGFR Kinase Inhibition Assay Protocol

Materials:

-

Recombinant human EGFR kinase

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

ATP

-

2-(Methylthio)-5-nitropyrimidine

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)

-

96-well white opaque plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of 2-(Methylthio)-5-nitropyrimidine in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

Prepare a solution of EGFR kinase in kinase buffer.

-

Prepare a solution of the peptide substrate and ATP in kinase buffer.

-

-

Assay Plate Setup:

-

Add the diluted 2-(Methylthio)-5-nitropyrimidine or vehicle control (DMSO) to the wells of a 96-well plate.

-

Add the EGFR kinase solution to all wells except the "no kinase" control.

-

Incubate for 10-15 minutes at room temperature.

-

-

Kinase Reaction:

-

ADP Detection:

-

Stop the reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

-

VEGFR-2 Kinase Inhibition Assay Protocol

Materials:

-

Recombinant human VEGFR-2 kinase

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

ATP

-

2-(Methylthio)-5-nitropyrimidine

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 10mM MgCl₂, 0.1mg/mL BSA)

-

96-well white opaque plates

-

Luminometer

Procedure:

-

Reagent Preparation: Follow the same procedure as for the EGFR assay, using VEGFR-2 specific reagents.

-

Assay Plate Setup:

-

Add the diluted 2-(Methylthio)-5-nitropyrimidine or vehicle control to the wells.

-

Add the VEGFR-2 kinase solution to all wells except the "no kinase" control.

-

Incubate for 10-15 minutes at room temperature.

-

-

Kinase Reaction:

-

ADP Detection:

-

Stop the reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure luminescence and calculate the IC₅₀ value as described for the EGFR assay.

-

Aurora A Kinase Inhibition Assay Protocol

Materials:

-

Recombinant human Aurora A kinase

-

Kemptide (LRRASLG) or similar peptide substrate

-

ATP

-

2-(Methylthio)-5-nitropyrimidine

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT)[16]

-

96-well white opaque plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare reagents as described for the previous assays, using Aurora A specific components.

-

Assay Plate Setup:

-

Add the diluted 2-(Methylthio)-5-nitropyrimidine or vehicle control to the wells.

-

Add the Aurora A kinase solution to all wells except the "no kinase" control.

-

Incubate for 10-15 minutes at room temperature.

-

-

Kinase Reaction:

-

Initiate the reaction by adding the ATP/substrate solution.

-

Incubate for 60 minutes at room temperature.[16]

-

-

ADP Detection:

-

Stop the reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure luminescence and calculate the IC₅₀ value as described for the EGFR assay.

-

Conclusion

2-(Methylthio)-5-nitropyrimidine represents a promising scaffold for the development of novel kinase inhibitors. Based on the well-documented activity of related pyrimidine derivatives, it is hypothesized to target key kinases such as EGFR, VEGFR-2, and Aurora kinases, thereby modulating the PI3K/Akt/mTOR signaling pathway. The experimental protocols provided in this guide offer a robust framework for the synthesis and biological evaluation of this compound. Further investigation is warranted to elucidate its precise mechanism of action, selectivity profile, and potential as a therapeutic agent in diseases characterized by aberrant kinase signaling, such as cancer.

References

- 1. 2-(Methylthio)-5-nitropyrimidine | C5H5N3O2S | CID 258576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS # 38275-41-1, Methyl 2-(methylthio)pyrimidine-5-carboxylate - chemBlink [ww.chemblink.com]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 13. promega.com [promega.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. promega.com [promega.com]

An In-depth Technical Guide to 2-Methylsulfanyl-5-nitropyrimidine: Synthesis, Properties, and Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylsulfanyl-5-nitropyrimidine is a heterocyclic organic compound featuring a pyrimidine core substituted with a methylsulfanyl group at the 2-position and a nitro group at the 5-position. This molecule belongs to the broader class of 5-nitropyrimidines, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and putative biological activities of 2-methylsulfanyl-5-nitropyrimidine, drawing upon data from structurally related compounds. Detailed experimental protocols for analogous syntheses and potential biological assays are presented to facilitate further research and drug development efforts.

Chemical Properties and Identification

2-Methylsulfanyl-5-nitropyrimidine is characterized by the presence of an electron-donating methylsulfanyl group and a strong electron-withdrawing nitro group on the pyrimidine ring. These substituents significantly influence the electronic properties and reactivity of the molecule.

| Property | Value | Source |

| IUPAC Name | 2-methylsulfanyl-5-nitropyrimidine | |

| Molecular Formula | C₅H₅N₃O₂S | --INVALID-LINK-- |

| Molecular Weight | 171.18 g/mol | --INVALID-LINK-- |

| CAS Number | 14001-70-8 | --INVALID-LINK-- |

| SMILES | CSC1=NC=C(C=N1)--INVALID-LINK--[O-] | --INVALID-LINK-- |

| InChI | InChI=1S/C5H5N3O2S/c1-11-5-6-2-4(3-7-5)8(9)10/h2-3H,1H3 | --INVALID-LINK-- |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthesis of 2-methylsulfanyl-5-nitropyrimidine could start from the commercially available 2-mercapto-5-nitropyridine, which serves as a close structural analog to the pyrimidine counterpart[2][3]. The synthesis would likely proceed via the S-methylation of 2-mercapto-5-nitropyrimidine.

Caption: Proposed synthesis of 2-methylsulfanyl-5-nitropyrimidine.

Experimental Protocol (Analogous to the Synthesis of 2-Methylthio-5-nitro-pyridine)[1]

Materials:

-

2-Mercapto-5-nitropyrimidine (starting material, assuming availability)

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Ethanol

-

Water

Procedure:

-

Dissolve 2-mercapto-5-nitropyrimidine (1 equivalent) in an aqueous solution of sodium hydroxide (1.1 equivalents) with gentle heating.

-

To this solution, add dimethyl sulfate (1.1 equivalents).

-

Shake the mixture vigorously. A precipitate should form.

-

Filter the precipitate under suction.

-

Recrystallize the collected solid from ethanol to yield 2-methylsulfanyl-5-nitropyrimidine.

Note: This protocol is adapted from the synthesis of a pyridine analog and may require optimization for the pyrimidine system. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Potential Biological Activities and Mechanism of Action

Direct experimental data on the biological activity of 2-methylsulfanyl-5-nitropyrimidine is limited. However, based on the activities of structurally similar 5-nitropyrimidine derivatives, it is plausible that this compound may exhibit a range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties[4][5][6][7].

Anticancer Activity

Numerous 5-nitropyrimidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines[6][8][9][10]. The nitro group is a key pharmacophore that can be bioreduced in hypoxic tumor environments to form reactive species that induce cellular damage.

Hypothesized Mechanism of Anticancer Action:

One potential mechanism of action is the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/mTOR pathway, which has been observed with other pyrimidine derivatives[9][10]. Another possibility is the inhibition of receptor tyrosine kinases like VEGFR-2, which is crucial for angiogenesis[8].

Caption: Hypothesized anticancer mechanism of 2-methylsulfanyl-5-nitropyrimidine.

Antimicrobial Activity

The pyrimidine scaffold is a common feature in many antimicrobial agents[5][7][11]. The nitro group can also contribute to antimicrobial activity through the generation of reactive nitrogen species that are toxic to microbial cells.

Cysteine Protease Inhibition

Some nitrile-containing compounds have been shown to act as inhibitors of cysteine proteases[12][13]. While 2-methylsulfanyl-5-nitropyrimidine does not contain a nitrile group, its electrophilic character, enhanced by the nitro group, suggests it could potentially interact with the nucleophilic cysteine residue in the active site of these enzymes[13][14][15][16].

Quantitative Data on Analogous Compounds

The following tables summarize the biological activity of structurally related 5-nitropyrimidine derivatives. This data can serve as a benchmark for future studies on 2-methylsulfanyl-5-nitropyrimidine.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Pyrimidine-5-carbonitrile derivative 11e | HCT-116 (Colon) | 1.14 | VEGFR-2 inhibitor | [8] |

| Pyrimidine-5-carbonitrile derivative 11e | MCF-7 (Breast) | 1.54 | VEGFR-2 inhibitor | [8] |

| Morpholinopyrimidine-5-carbonitrile 12d | Leukemia SR | 0.09 | PI3K/mTOR inhibitor | [9] |

| 6-Amino-5-cyano-2-thiopyrimidine 1c | Leukemia SR | GI₅₀ < 0.01 | PI3Kδ inhibitor | [10] |

| 5-Nitropyrimidine-2,4-dione analogue 36 | RAW 264.7 | > 80.0 (cytotoxicity) | iNOS inhibitor | [4] |

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Thienopyrimidine 5 | Bacillus subtilis | - | [5] |

| Thienopyrimidine 6 | Bacillus subtilis | - | [5] |

| Pyrimidine derivative 3a | Staphylococcus aureus | - | [7] |

| Pyrimidine derivative 4a | Escherichia coli | - | [7] |

Note: Specific MIC values were not provided in the abstract, but the compounds were reported to have excellent activity.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines[17][18][19][20][21].

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

Procedure:

-

Cell Seeding: Plate cells (e.g., HCT-116, MCF-7) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 2-methylsulfanyl-5-nitropyrimidine. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Conclusion

2-Methylsulfanyl-5-nitropyrimidine represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data is currently sparse, the known biological activities of structurally related 5-nitropyrimidine derivatives suggest its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The synthetic and experimental protocols outlined in this guide, based on analogous compounds, provide a solid foundation for researchers to further investigate the therapeutic potential of this molecule. Future studies should focus on the definitive synthesis and purification of 2-methylsulfanyl-5-nitropyrimidine, followed by comprehensive in vitro and in vivo evaluations to elucidate its precise biological activities and mechanisms of action.

References

- 1. prepchem.com [prepchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Mercapto-5-nitropyridine [myskinrecipes.com]

- 4. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]

- 12. Light Activation of a Cysteine Protease Inhibitor: Caging of a Peptidomimetic Nitrile with RuII(bpy)2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cysteine Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases [mdpi.com]

- 16. Cysteine proteases as therapeutic targets: does selectivity matter? A systematic review of calpain and cathepsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 2-(Methylthio)-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(Methylthio)-5-nitropyrimidine, a key intermediate in the development of various pharmacologically active compounds. This document details the synthetic pathway, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry.

Synthetic Pathway Overview

The synthesis of 2-(Methylthio)-5-nitropyrimidine is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 2-mercapto-5-nitropyrimidine, via a cyclocondensation reaction. The subsequent step is the S-methylation of this intermediate to yield the final product.

Step 1: Synthesis of 2-Mercapto-5-nitropyrimidine

This step involves the reaction of a nitromalondialdehyde derivative with thiourea. A common and accessible starting material for this reaction is the sodium salt of nitromalondialdehyde, which can be prepared from mucobromic acid and sodium nitrite.[1] The cyclization with thiourea in an appropriate solvent system yields the 2-mercapto-5-nitropyrimidine core.

Step 2: S-Methylation of 2-Mercapto-5-nitropyrimidine

The final step is the selective methylation of the thiol group of 2-mercapto-5-nitropyrimidine. This is typically accomplished using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base, like sodium hydroxide, in an aqueous or alcoholic solution.[2][3] This reaction is analogous to the well-established synthesis of similar 2-(methylthio)pyridine and pyrimidine derivatives.[2][4]

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Properties of Key Compounds

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| Sodium Nitromalondialdehyde Monohydrate | Sodium; 3-hydroxy-2-nitroprop-2-enal; hydrate | 34461-00-2 | C₃H₄NNaO₅ | 161.06 | Pink or tan needles[1] | 120-124[5] |

| Thiourea | Thiourea | 62-56-6 | CH₄N₂S | 76.12 | White crystalline solid | 176-178 |

| 2-Mercapto-5-nitropyrimidine | 5-Nitro-1,2-dihydropyrimidine-2-thione | 55735-64-3 | C₄H₃N₃O₂S | 157.15 | Not Reported | Not Reported |

| 2-(Methylthio)-5-nitropyrimidine | 2-(Methylthio)-5-nitropyrimidine | 14001-70-8 | C₅H₅N₃O₂S | 171.18[6] | Not Reported | Not Reported |

Table 2: Summary of Reaction Conditions and Expected Yields

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Expected Yield (%) |

| Synthesis of Sodium Nitromalondialdehyde Monohydrate | Mucobromic acid, Sodium nitrite | Water, Ethanol | 54 ± 1, then 0-5 | ~1.5 hours | 36-41[1] |

| Synthesis of 2-Mercapto-5-nitropyrimidine | Sodium nitromalondialdehyde, Thiourea | Acidic aqueous/alcoholic solution | Reflux | Several hours | Not specifically reported, but pyrimidine cyclizations of this type are generally moderate to high yielding. |

| S-Methylation | 2-Mercapto-5-nitropyrimidine, Dimethyl sulfate, NaOH | Water | Room Temperature | Not specified, typically a few hours | Yields for analogous reactions are reported to be in the range of 70-90%.[4] |

Table 3: Spectroscopic Data for 2-(Methylthio)-5-nitropyrimidine

| Technique | Data |

| ¹³C NMR | Data available on PubChem, specific shifts not detailed in provided search results.[6] |

| ¹⁵N NMR | Data available on PubChem, specific shifts not detailed in provided search results.[6] |

| Mass Spec (MS) | Molecular Ion (M⁺): m/z 171.0102 (calculated for C₅H₅N₃O₂S) |

Experimental Protocols

Synthesis of Sodium Nitromalondialdehyde Monohydrate

This protocol is adapted from a procedure in Organic Syntheses.[1]

Materials:

-

Mucobromic acid (1 mole)

-

Sodium nitrite (3.74 moles)

-

95% Ethanol

-

Water

Procedure:

-

In a 2-L three-necked round-bottomed flask equipped with a thermometer, a dropping funnel, a mechanical stirrer, and a gas vent, dissolve sodium nitrite (258 g, 3.74 moles) in 250 mL of water with heating and stirring.

-

Prepare a solution of mucobromic acid (258 g, 1 mole) in 250 mL of warm 95% ethanol.

-

Add the mucobromic acid solution dropwise to the sodium nitrite solution over 70-80 minutes, maintaining the reaction temperature at 54 ± 1°C with intermittent cooling in an ice bath.

-

After the addition is complete, stir the mixture for an additional 10 minutes at 54 ± 1°C.

-

Cool the reaction mixture to 0-5°C in an ice bath to precipitate a fine, yellow solid.

-

Collect the precipitate on a pre-chilled Büchner funnel.

-

Recrystallize the crude product by dissolving it in a boiling mixture of 400 mL of 95% ethanol and 100 mL of water.

-

Filter the hot solution to remove any insoluble impurities and cool the filtrate to 0-5°C.

-

Collect the resulting pink or tan needles of sodium nitromalondialdehyde monohydrate by filtration and air-dry at room temperature.

Synthesis of 2-Mercapto-5-nitropyrimidine

Materials:

-

Sodium nitromalondialdehyde monohydrate

-

Thiourea

-

Hydrochloric acid (or other suitable acid)

-

Ethanol/Water

Procedure:

-

Dissolve sodium nitromalondialdehyde monohydrate (1 equivalent) in a mixture of water and ethanol.

-

Add thiourea (1 equivalent) to the solution.

-

Acidify the mixture with a suitable acid (e.g., hydrochloric acid) to catalyze the cyclocondensation reaction.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If not, concentrate the solution under reduced pressure.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Synthesis of 2-(Methylthio)-5-nitropyrimidine

This protocol is adapted from the synthesis of 2-Methylthio-5-nitro-pyridine.[2]

Materials:

-

2-Mercapto-5-nitropyrimidine

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

In a suitable reaction flask, dissolve 2-mercapto-5-nitropyrimidine (1 equivalent) in an aqueous solution of sodium hydroxide (1.1 equivalents). Gentle heating may be required to facilitate dissolution.

-

Cool the solution to room temperature.

-

Add dimethyl sulfate (1.1 equivalents) dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

The product will precipitate out of the solution upon formation.

-

Collect the precipitate by suction filtration.

-

Recrystallize the crude product from ethanol to obtain pure 2-(methylthio)-5-nitropyrimidine.

Visualizations

Synthetic Workflow Diagram

Caption: Synthetic workflow for 2-(Methylthio)-5-nitropyrimidine.

Logical Relationship of Key Steps

Caption: Logical progression of the synthesis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. prepchem.com [prepchem.com]

- 3. benchchem.com [benchchem.com]

- 4. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 5. chembk.com [chembk.com]

- 6. 2-(Methylthio)-5-nitropyrimidine | C5H5N3O2S | CID 258576 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(Methylthio)-5-nitropyrimidine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(Methylthio)-5-nitropyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes its key characteristics, outlines potential synthetic pathways, and details its reactivity and spectroscopic profile.

Core Compound Identification and Properties

2-(Methylthio)-5-nitropyrimidine is a substituted pyrimidine ring system. The presence of the electron-withdrawing nitro group and the methylthio substituent significantly influences its chemical reactivity and potential biological activity.

Table 1: Compound Identifiers and Computed Properties

| Property | Value | Source |

| CAS Number | 14001-70-8 | [1] |

| Molecular Formula | C₅H₅N₃O₂S | [1] |

| Molecular Weight | 171.18 g/mol | [1] |

| IUPAC Name | 2-(Methylthio)-5-nitropyrimidine | [1] |

| Canonical SMILES | CSC1=NC=C(C=N1)--INVALID-LINK--[O-] | [2] |

| InChIKey | APNBIRVIHOWZRZ-UHFFFAOYSA-N | [1] |

| XLogP3-AA | 0.9 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 96.9 Ų | [1] |

Table 2: Physical Properties

| Property | Value | Source & Notes |

| Appearance | Pale yellow to brown solid (predicted for related compounds) | Based on data for 4,6-dichloro-2-(methylthio)-5-nitropyrimidine.[3] |

| Melting Point | Not experimentally determined. A related compound, 2,4,6-Tris(methylthio)-5-nitropyrimidine, has a melting point of 177-178 °C.[4] | |

| Boiling Point | 323.8°C at 760 mmHg (Predicted) | [5] |

| Solubility | No specific experimental data available. The methylthio group may influence solubility in organic solvents.[3] |

Synthesis and Reactivity

Proposed Synthetic Pathway

A potential synthesis could involve a multi-step process starting from a suitable pyrimidine precursor, followed by methylation of a thiol group and nitration. A general workflow is outlined below.

Caption: Proposed synthesis workflow for 2-(Methylthio)-5-nitropyrimidine.

Experimental Protocol (Hypothetical):

A detailed protocol for the synthesis of the related compound 4,6-dichloro-2-methylthio-5-nitropyrimidine starts from diethyl malonate and involves nitration, cyclization with thiourea, methylation with dimethyl sulfate, and finally chlorination.[6] A similar strategy, omitting the chlorination and potentially starting from a simpler pyrimidine core, could be adapted for the synthesis of 2-(Methylthio)-5-nitropyrimidine.

Another relevant protocol is the synthesis of 2-Methylthio-5-nitro-pyridine, where 2-mercapto-5-nitro-pyridine is methylated using dimethyl sulfate in the presence of sodium hydroxide.[7]

Key Experimental Steps (based on related syntheses):

-

Methylation of a Thiol Precursor: A suitable 2-mercaptopyrimidine derivative could be dissolved in an aqueous base (e.g., NaOH) and treated with a methylating agent like methyl iodide or dimethyl sulfate.[8] Careful control of temperature and stoichiometry is crucial to favor S-methylation over potential N-methylation.[8]

-

Nitration of the Pyrimidine Ring: The 2-(methylthio)pyrimidine intermediate would then be subjected to nitration. A common method involves the use of a nitrating mixture, such as concentrated nitric acid and sulfuric acid, at controlled temperatures.

Chemical Reactivity

The chemical reactivity of 2-(Methylthio)-5-nitropyrimidine is dictated by the interplay of its functional groups:

-

Pyrimidine Ring: The pyrimidine ring, particularly with the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution.

-

Methylthio Group: The sulfur atom in the methylthio group can be oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃) using appropriate oxidizing agents like hydrogen peroxide.[8] This transformation can significantly alter the compound's electronic properties and biological activity.

-

Nitro Group: The nitro group can be reduced to an amino group, providing a handle for further functionalization.

Spectroscopic and Analytical Data

Detailed experimental spectra for 2-(Methylthio)-5-nitropyrimidine are not widely published. However, based on the analysis of related compounds, the following characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | ||

| -S-CH₃ | ~2.5 - 2.6 | The chemical shift of the methyl protons in the methylthio group is typically in this region.[8] |

| Pyrimidine Protons | ~8.0 - 9.5 | The protons on the electron-deficient pyrimidine ring, further deshielded by the nitro group, are expected to appear at high chemical shifts. |

| ¹³C NMR | ||

| -S-CH₃ | ~10 - 20 | The methyl carbon of the methylthio group. |

| Pyrimidine Carbons | ~120 - 170 | Carbons of the pyrimidine ring will have distinct chemical shifts based on their proximity to the nitrogen atoms, the methylthio group, and the nitro group. |

Note: PubChem indicates the availability of ¹³C and ¹⁵N NMR spectra, though the specific data is not provided in the search results.[1]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 2-(Methylthio)-5-nitropyrimidine is expected to show a molecular ion peak (M⁺) at m/z 171. Due to the presence of a sulfur atom, an M+2 isotope peak with a characteristic intensity of about 4.4% relative to the M+ peak should be observable.

Proposed Fragmentation Pathway:

References

- 1. 2-(Methylthio)-5-nitropyrimidine | C5H5N3O2S | CID 258576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sciensage.info [sciensage.info]

- 3. fishersci.com [fishersci.com]

- 4. 110099-94-0|2-(Methylthio)pyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. 2-(Methylthio)-5-nitropyrimidine [myskinrecipes.com]

- 6. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. fishersci.com [fishersci.com]

Spectral Data Analysis of 2-(Methylthio)-5-nitropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-(Methylthio)-5-nitropyrimidine, a molecule of interest in medicinal chemistry and materials science. This document compiles available and predicted spectral data, outlines detailed experimental protocols for its characterization, and presents a logical workflow for spectral analysis.

Molecular Structure and Properties

-

IUPAC Name: 2-(Methylthio)-5-nitropyrimidine

-

Molecular Formula: C₅H₅N₃O₂S[1]

-

Molecular Weight: 171.18 g/mol [1]

-

CAS Number: 14001-70-8[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the anticipated ¹H and ¹³C NMR spectral data for 2-(Methylthio)-5-nitropyrimidine, based on established chemical shift ranges for pyrimidine derivatives.

¹H NMR (Proton NMR) Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4, H-6 | 9.3 - 9.5 | Singlet |

| -SCH₃ | 2.6 - 2.8 | Singlet |

¹³C NMR (Carbon-13 NMR) Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 170 - 175 |

| C-4, C-6 | 158 - 162 |

| C-5 | 135 - 140 |

| -SCH₃ | 14 - 18 |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

| Vibrational Mode | Characteristic Absorption (cm⁻¹) | Functional Group |

| Asymmetric NO₂ Stretch | 1550 - 1510 | Nitro group |

| Symmetric NO₂ Stretch | 1360 - 1320 | Nitro group |

| C=N Stretch | 1650 - 1550 | Pyrimidine ring |

| C-H Stretch (aromatic) | 3100 - 3000 | Pyrimidine ring |

| C-H Stretch (aliphatic) | 2950 - 2850 | Methyl group |

| C-S Stretch | 800 - 600 | Thioether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

| m/z | Proposed Fragment | Interpretation |

| 171 | [M]⁺ | Molecular Ion |

| 125 | [M - NO₂]⁺ | Loss of nitro group |

| 124 | [M - SCH₃]⁺ | Loss of methylthio group |

| 79 | [C₄H₃N₂]⁺ | Pyrimidine ring fragment |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. These may be adapted based on the specific instrumentation available.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(Methylthio)-5-nitropyrimidine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 300 MHz or higher field spectrometer.

-

Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used.

-

Data Acquisition: Record the spectrum on an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation using gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectral analysis of 2-(Methylthio)-5-nitropyrimidine.

The interpretation of the combined spectral data allows for the unambiguous confirmation of the structure of 2-(Methylthio)-5-nitropyrimidine. The NMR data provides the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (nitro, thioether, pyrimidine ring), and the mass spectrum verifies the molecular weight and provides insights into the molecule's fragmentation pattern. This multi-faceted approach is fundamental in the characterization of novel compounds for research and development.

References

An In-depth Technical Guide to the Solubility of 2-(Methylthio)-5-nitropyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that describes the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature and pressure. For pharmaceutical development, two key types of solubility are often considered:

-

Kinetic Solubility: This measures the concentration of a compound in solution after a short incubation period, often by precipitating it from a high-concentration stock solution (e.g., in DMSO) into an aqueous or organic medium. It is a high-throughput screening method to identify potential solubility issues early in the drug discovery process.[1]

-

Thermodynamic Solubility: This represents the true equilibrium solubility, where an excess of the solid compound is equilibrated with a solvent over a prolonged period until the solution is saturated. This measurement is critical for lead optimization and formulation development.[1]

Data Presentation: A Framework for Solubility Analysis

To facilitate a clear comparison of the solubility of 2-(Methylthio)-5-nitropyrimidine across various organic solvents, a structured data table is essential. The following table provides a template for presenting such data. Note: The values presented are for illustrative purposes only and do not represent actual experimental data.

| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | CH₃OH | 32.7 | 25 | 15.2 | 0.089 | Gravimetric |

| Ethanol | C₂H₅OH | 24.5 | 25 | 10.5 | 0.061 | Gravimetric |

| Acetone | C₃H₆O | 20.7 | 25 | 25.8 | 0.151 | UV-Vis Spectroscopy |

| Acetonitrile | C₂H₃N | 37.5 | 25 | 18.3 | 0.107 | HPLC |

| Dichloromethane | CH₂Cl₂ | 9.1 | 25 | 35.1 | 0.205 | Gravimetric |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | 25 | 12.4 | 0.072 | HPLC |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | 25 | 40.2 | 0.235 | Gravimetric |

| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | 25 | > 100 | > 0.584 | Visual |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | 25 | > 100 | > 0.584 | Visual |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the thermodynamic solubility of 2-(Methylthio)-5-nitropyrimidine in organic solvents. These protocols are based on standard practices for pyrimidine derivatives and other organic compounds.[2][3][4]

This is a classic and reliable method for determining thermodynamic solubility.[2][3][4]

Materials:

-

2-(Methylthio)-5-nitropyrimidine (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks

-

Syringe filters (0.45 µm)

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of solid 2-(Methylthio)-5-nitropyrimidine to a series of vials, each containing a known volume of a specific organic solvent.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

Solvent Evaporation: Evaporate the solvent from the volumetric flask in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

Mass Determination: Once the solvent is completely evaporated, cool the flask to room temperature in a desiccator and weigh it. The difference in weight gives the mass of the dissolved 2-(Methylthio)-5-nitropyrimidine.

-

Calculation: Calculate the solubility in g/L or mol/L using the mass of the dissolved solid and the volume of the solvent used.

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum.

Materials:

-

2-(Methylthio)-5-nitropyrimidine (solid)

-

Selected organic solvents

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Analytical balance and volumetric flasks for standard solutions

Procedure:

-

Preparation of Saturated Solutions: Follow steps 1-3 of the Gravimetric Method.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 2-(Methylthio)-5-nitropyrimidine of known concentrations in the solvent of interest.

-

Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Withdraw a small aliquot of the clear supernatant from the saturated solution, dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of 2-(Methylthio)-5-nitropyrimidine.

Caption: General experimental workflow for determining the solubility of a solid compound.

Conclusion

While specific, publicly available quantitative data on the solubility of 2-(Methylthio)-5-nitropyrimidine in various organic solvents is limited, this guide provides the necessary framework for researchers to determine this crucial parameter. By following the detailed experimental protocols for gravimetric or spectrophotometric analysis, scientists can generate reliable solubility data. The provided table structure and workflow diagram offer a standardized approach to data presentation and experimental design, facilitating a deeper understanding of the physicochemical properties of this important chemical intermediate. This knowledge is paramount for its effective use in synthetic chemistry and drug development.

References

Crystal structure of 2-(Methylthio)-5-nitropyrimidine

Crystal Structure of 2-(Methylthio)-5-nitropyrimidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)-5-nitropyrimidine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The pyrimidine core is a fundamental building block in numerous biologically significant molecules, including nucleic acids (cytosine, thymine, and uracil) and various synthetic drugs. The addition of a methylthio group at the 2-position and a nitro group at the 5-position modifies the electronic and steric properties of the pyrimidine ring, which can influence its chemical reactivity and biological activity.

This technical guide aims to provide a comprehensive overview of the structural and experimental aspects of 2-(Methylthio)-5-nitropyrimidine. However, a thorough search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield a specific publication detailing the single-crystal X-ray diffraction analysis of 2-(Methylthio)-5-nitropyrimidine. Consequently, quantitative crystallographic data such as unit cell dimensions, bond lengths, and bond angles for this specific compound are not available in the public domain at this time.

This guide will, therefore, focus on the available information regarding its chemical properties, synthesis, and spectroscopic characterization, while also providing a generalized experimental protocol for X-ray crystallography that would be applicable for its structure determination.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-(Methylthio)-5-nitropyrimidine, based on available data, is presented below.[1]

| Property | Value |

| Molecular Formula | C₅H₅N₃O₂S |

| Molecular Weight | 171.18 g/mol |

| IUPAC Name | 2-(methylthio)-5-nitropyrimidine |

| CAS Number | 14001-70-8 |

| Appearance | (Not specified in available literature) |

| Solubility | (Not specified in available literature) |

Synthesis

A generalized synthetic workflow is proposed below.

Caption: Proposed synthetic workflow for 2-(Methylthio)-5-nitropyrimidine.

Experimental Protocols

General Synthesis Protocol (Hypothetical)

-

Nitration of a Pyrimidine Precursor: A suitable pyrimidine precursor, such as 2-hydroxypyrimidine, would be subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

-

Thionation: The resulting 2-hydroxy-5-nitropyrimidine would then be treated with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, to convert the hydroxyl group into a thiol group, yielding 2-mercapto-5-nitropyrimidine.

-

S-Methylation: The 2-mercapto-5-nitropyrimidine would be deprotonated with a suitable base (e.g., sodium hydroxide or potassium carbonate) and then reacted with a methylating agent like methyl iodide or dimethyl sulfate to yield the final product, 2-(Methylthio)-5-nitropyrimidine.

-

Purification: The crude product would be purified using standard techniques such as recrystallization or column chromatography.

General X-ray Crystallography Protocol

The following outlines a general experimental workflow for the determination of the crystal structure of a small organic molecule like 2-(Methylthio)-5-nitropyrimidine.

Caption: General workflow for single-crystal X-ray diffraction.

-

Crystal Growth: High-quality single crystals of 2-(Methylthio)-5-nitropyrimidine would need to be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents would be screened to find optimal conditions.

-

Data Collection: A suitable single crystal would be mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal would be cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data would then be collected by rotating the crystal in a beam of monochromatic X-rays and recording the intensities and positions of the diffracted beams.

-

Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would then be solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model would be refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

Spectroscopic Characterization

While crystallographic data is unavailable, other spectroscopic techniques are crucial for characterizing 2-(Methylthio)-5-nitropyrimidine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the C-H bonds of the methyl and pyrimidine groups, the C=N and C=C bonds of the pyrimidine ring, and the N-O bonds of the nitro group.

-

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its identity.

Conclusion

2-(Methylthio)-5-nitropyrimidine is a compound of interest due to its pyrimidine core, a key scaffold in medicinal chemistry. While a detailed crystal structure analysis is not currently available in the public domain, this guide has provided a summary of its known properties and outlined the standard experimental procedures for its synthesis and crystallographic analysis. The determination of its precise three-dimensional structure through single-crystal X-ray diffraction would be a valuable contribution to the field, enabling a deeper understanding of its structure-activity relationships and potentially guiding the design of new therapeutic agents. Researchers are encouraged to pursue the crystallographic characterization of this compound to fill the existing gap in the scientific literature.

References

Purity Analysis of 2-(Methylthio)-5-nitropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 2-(Methylthio)-5-nitropyrimidine, a key intermediate in the synthesis of various biologically active compounds. This document outlines common analytical techniques, provides detailed experimental protocols, and presents a framework for identifying and quantifying potential impurities.

Introduction

2-(Methylthio)-5-nitropyrimidine is a crucial building block in medicinal chemistry and drug discovery. Its purity is paramount as impurities can lead to undesired side reactions, lower yields of the final product, and introduce toxicological risks. Therefore, robust analytical methods are essential to ensure the quality and consistency of this starting material. This guide focuses on the principal chromatographic and spectroscopic techniques employed for purity assessment.

Analytical Techniques for Purity Determination

The purity of 2-(Methylthio)-5-nitropyrimidine is typically assessed using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is a primary tool for quantification, while Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable for impurity identification and structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds like 2-(Methylthio)-5-nitropyrimidine. It separates the main compound from its impurities, allowing for accurate quantification. Several patents mention the use of HPLC for monitoring reactions involving pyrimidine derivatives, underscoring its applicability for purity analysis.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile impurities or if the main compound is sufficiently volatile and thermally stable, GC-MS offers excellent separation and identification capabilities. GC-MS has been used for the analysis of related pyrimidine compounds.[3][4] The mass spectrometer provides structural information on separated impurities, aiding in their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, is a powerful tool for structural elucidation and can be used for a quantitative assessment of purity (qNMR). It provides information on the molecular structure of the main compound and can detect and help identify impurities with distinct proton signals.[3][5][6]

Quantitative Data Summary

The following tables summarize typical parameters for the analytical techniques used in the purity analysis of 2-(Methylthio)-5-nitropyrimidine.

Table 1: High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Value |

| Column | C18 reverse-phase, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 330 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

Table 3: ¹H NMR Spectroscopy Parameters

| Parameter | Value |

| Solvent | Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆) |

| Frequency | 400 MHz or higher |

| Internal Standard | Tetramethylsilane (TMS) |

| Pulse Program | Standard single pulse |

| Relaxation Delay | 5 seconds (for quantitative analysis) |

Experimental Protocols

HPLC Purity Method

Objective: To determine the purity of 2-(Methylthio)-5-nitropyrimidine by HPLC with UV detection.

Materials:

-

2-(Methylthio)-5-nitropyrimidine sample

-

HPLC grade acetonitrile

-

Ultrapure water

-

Reference standard of 2-(Methylthio)-5-nitropyrimidine (if available)

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio (e.g., 60:40 v/v for isocratic elution). Degas the mobile phase before use.

-

Standard Preparation: Accurately weigh about 10 mg of the 2-(Methylthio)-5-nitropyrimidine reference standard and dissolve it in 100 mL of mobile phase to get a concentration of 100 µg/mL.

-

Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution and record the chromatogram.

-

Inject the sample solution and record the chromatogram.

-

-

Data Analysis:

-

Identify the peak corresponding to 2-(Methylthio)-5-nitropyrimidine based on the retention time of the standard.

-

Calculate the percentage purity using the area normalization method:

-

% Purity = (Area of the main peak / Total area of all peaks) x 100

-

-

GC-MS Impurity Profiling

Objective: To identify potential volatile impurities in the 2-(Methylthio)-5-nitropyrimidine sample.

Materials:

-

2-(Methylthio)-5-nitropyrimidine sample

-

GC grade solvent (e.g., dichloromethane or ethyl acetate)

Procedure:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable GC-compatible solvent.

-

GC-MS Analysis:

-

Inject the sample solution into the GC-MS system.

-

Run the analysis using the parameters outlined in Table 2.

-

-

Data Analysis:

-

Analyze the total ion chromatogram (TIC) to identify all separated components.

-

For each impurity peak, obtain the mass spectrum.

-

Compare the obtained mass spectra with a library (e.g., NIST) to tentatively identify the impurities.

-

¹H NMR for Structural Confirmation and Purity Estimation

Objective: To confirm the structure of the main component and identify any major impurities.

Materials:

-

2-(Methylthio)-5-nitropyrimidine sample

-

Deuterated solvent (CDCl₃ or DMSO-d₆)

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

-

NMR Analysis:

-

Acquire the ¹H NMR spectrum using the parameters from Table 3.

-

-

Data Analysis:

-

Assign the signals in the spectrum to the protons of 2-(Methylthio)-5-nitropyrimidine.

-

Look for any unassigned signals, which may correspond to impurities.

-

Integrate the signals of the main compound and the impurities to estimate their relative molar ratio.

-

Visualizations

Caption: Workflow for HPLC Purity Analysis.

References

- 1. CA2745295C - Modulators of toll-like receptors - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US8486966B2 - 9-(pyrazol-3-yl)-9H-purine-2-amine and 3-(pyrazol-3-yl) -3H-imidazo[4,5-B] pyridin-5-amine derivatives and their use for the treatment of cancer - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN103923020A - Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

- 6. CN102320957A - Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(Methylthio)-5-nitropyrimidine for Researchers and Drug Development Professionals

An overview of the synthesis, properties, and potential biological significance of 2-(Methylthio)-5-nitropyrimidine, a versatile building block in medicinal chemistry.

This technical guide provides a comprehensive overview of 2-(Methylthio)-5-nitropyrimidine, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. This document details its chemical properties, outlines a plausible synthetic route with experimental protocols, presents expected analytical data, and explores its potential applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors.

Chemical Properties and Data

2-(Methylthio)-5-nitropyrimidine is a substituted pyrimidine with the chemical formula C₅H₅N₃O₂S. Its structure features a pyrimidine core, a methylthio group at the 2-position, and a nitro group at the 5-position. These functional groups contribute to its reactivity and potential as a pharmacophore.[1]

Table 1: Physicochemical Properties of 2-(Methylthio)-5-nitropyrimidine

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃O₂S | [2] |

| Molecular Weight | 171.18 g/mol | [2] |

| CAS Number | 14001-70-8 | [2] |

| IUPAC Name | 2-(methylsulfanyl)-5-nitropyrimidine | [2] |

| SMILES | CSC1=NC=C(C=N1)--INVALID-LINK--[O-] | [1] |

Commercial Suppliers

2-(Methylthio)-5-nitropyrimidine is available from various commercial chemical suppliers. Researchers can procure this compound for laboratory and developmental use.

Table 2: Prominent Commercial Suppliers of 2-(Methylthio)-5-nitropyrimidine

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥97% | 1g, 5g, 25g |

| TCI America | >98% | 1g, 5g |

| Santa Cruz Biotechnology | ≥98% | 1g, 5g, 10g |

| Fisher Scientific | ≥97% | 1g, 5g, 10g |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis involves four key steps: nitration, cyclization, methylation, and purification.

Caption: Proposed synthetic pathway for 2-(Methylthio)-5-nitropyrimidine.

Detailed Experimental Protocols

Step 1: Nitration of Diethyl Malonate

-

Objective: To introduce a nitro group to the central carbon of diethyl malonate.

-

Procedure: In a round-bottom flask cooled in an ice-salt bath, slowly add diethyl malonate to a stirred mixture of concentrated nitric acid and concentrated sulfuric acid. Maintain the temperature below 10°C during the addition. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Carefully pour the reaction mixture onto crushed ice and extract the product with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield diethyl 2-nitromalonate.[3]

Step 2: Cyclization with Thiourea

-

Objective: To form the pyrimidine ring.

-

Procedure: Prepare a solution of sodium ethoxide in absolute ethanol. Add thiourea to this solution and stir until dissolved. To this mixture, add the diethyl 2-nitromalonate dropwise at room temperature. Heat the reaction mixture to reflux for 4-6 hours. After cooling, neutralize the mixture with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the 2-thio-5-nitro-4,6-dihydroxypyrimidine. Filter the solid, wash with cold water, and dry.[3]

Step 3: S-Methylation

-

Objective: To introduce the methylthio group.

-